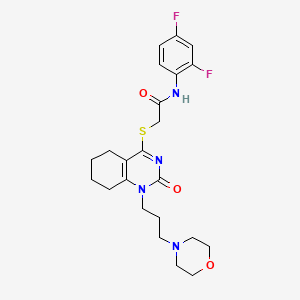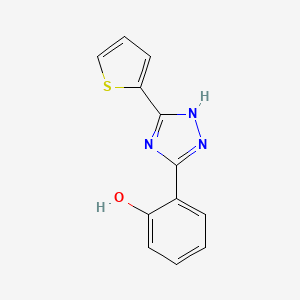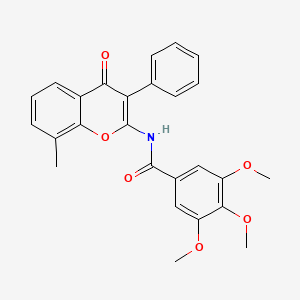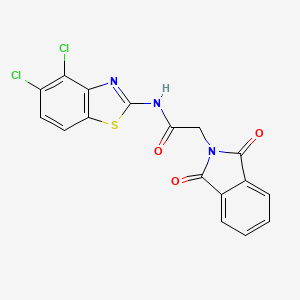![molecular formula C13H11FN4S B2402535 4-Etilsulfanil-1-(4-fluorofenil)pirazolo[3,4-d]pirimidina CAS No. 893933-11-4](/img/structure/B2402535.png)
4-Etilsulfanil-1-(4-fluorofenil)pirazolo[3,4-d]pirimidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethylsulfanyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Aplicaciones Científicas De Investigación
4-Ethylsulfanyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
Target of Action
The primary target of 4-Ethylsulfanyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression . Molecular docking simulation of the compound confirmed the good fit into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in cell growth arrest at the G0-G1 stage .
Pharmacokinetics
In silico ADMET studies and drug-likeness studies using a Boiled Egg chart showed suitable pharmacokinetic properties . These studies help in structure requirement prediction for the observed antitumor activity .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it showed potent dual activity against MCF-7, HCT-116, and HepG-2 cell lines . It also induced apoptosis within HCT cells .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 4-Ethylsulfanyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine are largely related to its role as a CDK2 inhibitor . CDK2, or Cyclin-Dependent Kinase 2, is a protein kinase that plays a crucial role in cell cycle regulation . By inhibiting CDK2, this compound can potentially disrupt the normal cell cycle, making it a promising candidate for cancer treatment .
Cellular Effects
In cellular studies, 4-Ethylsulfanyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine has shown significant inhibitory effects on the growth of various cell lines . It has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 cell line . These effects are likely due to the compound’s ability to inhibit CDK2, leading to alterations in cell cycle progression and induction of apoptosis within cells .
Molecular Mechanism
The molecular mechanism of action of 4-Ethylsulfanyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine involves binding to the active site of CDK2 . This binding interaction inhibits the enzymatic activity of CDK2, preventing it from phosphorylating key components necessary for cell proliferation . This results in a disruption of the cell cycle and can lead to cell death, particularly in cancer cells that rely on rapid cell division .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylsulfanyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine typically involves the reaction of 4-fluoroaniline with ethyl isothiocyanate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired pyrazolo[3,4-d]pyrimidine scaffold . The reaction conditions often include refluxing in ethanol or another suitable solvent, with reaction times varying from a few hours to overnight.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
4-Ethylsulfanyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A parent compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with potent anticancer properties.
Uniqueness
4-Ethylsulfanyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which enhances its biological activity and selectivity towards certain molecular targets .
Propiedades
IUPAC Name |
4-ethylsulfanyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4S/c1-2-19-13-11-7-17-18(12(11)15-8-16-13)10-5-3-9(14)4-6-10/h3-8H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQMJWWHZAYPSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Iodo-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B2402452.png)
![N-[2-(1,2,3,4-tetrahydroquinolin-8-yloxy)ethyl]acetamide](/img/structure/B2402453.png)


![9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2402457.png)
![N-(3,4-dimethoxybenzenesulfonyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]guanidine](/img/structure/B2402458.png)
![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2402459.png)

![(7-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2402464.png)
![Methyl 2-(4-cyanobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2402466.png)




